3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile
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Overview
Description
3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile is a chemical compound with the molecular formula C₆H₆N₂OS. It is characterized by the presence of a thiazole ring, a hydroxy group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile typically involves the reaction of thiazole derivatives with appropriate nitrile and hydroxy precursors. One common method includes the esterification of an acid followed by a reaction with hydrazine monohydrate . The reaction conditions often involve refluxing the mixture for several hours and then purifying the product through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and nitrile groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile is unique due to the combination of its thiazole ring, hydroxy group, and nitrile group. This combination imparts distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the thiazole ring can enhance its binding affinity to certain biological targets compared to other compounds with different heterocyclic rings .
Properties
Molecular Formula |
C6H6N2OS |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-hydroxy-3-(1,3-thiazol-2-yl)propanenitrile |
InChI |
InChI=1S/C6H6N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-5,9H,1H2 |
InChI Key |
BVOPQJIAGJLRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CC#N)O |
Origin of Product |
United States |
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